Introduction: Profiling a Novel Moiety in the Context of Drug Discovery
Introduction: Profiling a Novel Moiety in the Context of Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of 3-(2,4,6-Trimethylphenyl)-3-pentanol
In the landscape of medicinal chemistry and drug development, the physicochemical properties of a candidate molecule are foundational to its ultimate success or failure.[1][2] These properties—spanning lipophilicity, solubility, and ionization state (pKa)—govern a compound's absorption, distribution, metabolism, and excretion (ADME), directly influencing its bioavailability, efficacy, and potential for toxicity.[3][4] This guide provides a comprehensive technical overview of the key physicochemical properties of 3-(2,4,6-Trimethylphenyl)-3-pentanol, a tertiary alcohol bearing a sterically hindered aromatic group.
As this specific molecule is not extensively characterized in publicly available literature, this document employs a standard drug discovery approach: leveraging data from close structural analogs to establish a robust, predictive profile. This methodology, combining theoretical analysis with established experimental protocols, provides a critical framework for researchers and drug development professionals to anticipate the behavior of this compound and design rational experimental plans. Every protocol herein is presented as a self-validating system, ensuring the generation of reliable and reproducible data.
Section 1: Core Molecular & Structural Attributes
The structure of 3-(2,4,6-Trimethylphenyl)-3-pentanol is defined by a central tertiary alcohol, with two ethyl groups and a 2,4,6-trimethylphenyl (mesityl) group attached to the carbinol carbon. This arrangement has significant implications for its physical properties, particularly steric hindrance around the hydroxyl group and a substantial non-polar surface area conferred by the mesityl and ethyl substituents.
Table 1: Calculated Core Properties of 3-(2,4,6-Trimethylphenyl)-3-pentanol
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O | Calculated |
| Molecular Weight | 220.35 g/mol | Calculated |
| Polar Surface Area (PSA) | 20.23 Ų | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 1 | Calculated |
| Rotatable Bonds | 3 | Calculated |
Section 2: Lipophilicity: The Key to Membrane Permeation
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical determinant of a drug's ability to cross biological membranes.[1] A balanced LogP is essential; while high lipophilicity can enhance target binding and membrane permeation, it often leads to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity.[3][5]
Given the substantial hydrocarbon character of 3-(2,4,6-Trimethylphenyl)-3-pentanol, a high LogP value is anticipated. The calculated LogP for the simpler analog, 3-phenyl-3-pentanol, is 2.694.[6] The addition of three methyl groups to the phenyl ring is expected to significantly increase this value, likely pushing it into the 3.5-4.5 range, a region associated with high membrane permeability but potentially challenging solubility.
Table 2: LogP Values of Structural Analogs
| Compound | LogP (Value) | Type | Source |
| 3-Phenyl-3-pentanol | 2.694 | Calculated | Cheméo[6] |
| 3-Pentanol | 1.21 | Experimental | PubChem[7] |
| 2,3,4-trimethyl-3-pentanol | 2.310 | Estimated | The Good Scents Company[8] |
| 3-isopropyl-2,2,4-trimethyl-3-pentanol | 3.8 | Calculated | PubChem[9] |
Protocol for Experimental LogP Determination (Shake-Flask Method)
The shake-flask method is the universally recognized "gold standard" for LogP determination due to its direct measurement of partitioning at equilibrium.[10]
I. Materials & Reagents:
-
3-(2,4,6-Trimethylphenyl)-3-pentanol (high purity)
-
n-Octanol (reagent grade, pre-saturated with water)
-
Deionized water (or appropriate buffer, e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Glass screw-cap vials or tubes
-
Mechanical shaker or rotator
-
Centrifuge
-
Validated analytical system for quantification (e.g., HPLC-UV, LC-MS)
II. Step-by-Step Methodology:
-
Solvent Preparation: Vigorously mix equal volumes of n-octanol and water (or buffer) in a separatory funnel for 24 hours. Allow the layers to separate completely to create mutually saturated solvents. This prevents volume changes during the experiment.
-
Compound Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
Partitioning: In a glass vial, add a precise volume of the octanol stock solution and a precise volume of the pre-saturated water/buffer. The volume ratio should be adjusted based on the expected LogP to ensure quantifiable concentrations in both phases.
-
Equilibration: Seal the vials and place them on a mechanical shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 1 to 24 hours). A preliminary time-course study is required to determine the minimum time to reach a stable concentration ratio.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 2000 x g for 15 minutes) to ensure complete separation of the aqueous and octanolic phases.
-
Sampling & Analysis: Carefully withdraw an aliquot from each phase, avoiding any contamination from the interface. Quantify the concentration of the compound in each aliquot using a validated analytical method.
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Visualization of LogP Determination Workflow
Caption: Workflow for the Shake-Flask LogP Determination Method.
Section 3: Aqueous Solubility
Aqueous solubility is a non-negotiable property for most drug candidates, as a compound must dissolve to be absorbed systemically.[11] Poor solubility can lead to low bioavailability, formulation difficulties, and unreliable in vivo performance.[1][12] There are two primary types of solubility measurements: kinetic and thermodynamic.[12] For drug development, thermodynamic (or equilibrium) solubility is the most definitive measure, representing the true saturation point of the compound.[13][14]
The high anticipated lipophilicity and crystalline nature of 3-(2,4,6-Trimethylphenyl)-3-pentanol strongly suggest it will have low thermodynamic aqueous solubility. This presents a classic "lipophilicity-solubility trade-off" that medicinal chemists frequently encounter.[1]
Protocol for Thermodynamic Solubility Determination
This protocol aligns with guidelines from regulatory bodies for biopharmaceutical classification.[11][15]
I. Materials & Reagents:
-
3-(2,4,6-Trimethylphenyl)-3-pentanol (crystalline solid)
-
Buffer solutions at relevant pH values (e.g., pH 1.2, 4.5, and 6.8)
-
Glass vials with screw caps
-
Orbital shaker with temperature control (37 ± 1 °C)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical system for quantification (e.g., HPLC-UV, LC-MS)
II. Step-by-Step Methodology:
-
Compound Addition: Add an excess amount of the solid compound to a vial. The excess should be sufficient to maintain a saturated solution with visible solid remaining at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired buffer solution to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to 37 ± 1 °C. Agitate for a predetermined period (e.g., 24-48 hours) sufficient to reach thermodynamic equilibrium. This duration must be established via a preliminary experiment measuring concentration at multiple time points until a plateau is reached.
-
Sample Preparation: After equilibration, allow the vials to stand briefly to let the excess solid settle.
-
Filtration: Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter to remove all undissolved solids. This step is critical to avoid overestimation of solubility.
-
Analysis: Dilute the filtrate if necessary and quantify the concentration of the dissolved compound using a validated analytical method.
-
Reporting: The final concentration is reported as the thermodynamic solubility at that specific pH and temperature (e.g., in µg/mL or µM). The pH of the final saturated solution should also be measured and reported.
Visualization of Physicochemical Interplay in Drug Absorption
Caption: Interplay of Core Physicochemical Properties in Drug Absorption.
Section 4: Ionization State (pKa)
The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This is crucial for predicting a drug's behavior in different physiological compartments (e.g., stomach at pH ~2, intestine at pH ~6-7.4). For 3-(2,4,6-Trimethylphenyl)-3-pentanol, the only ionizable proton is that of the tertiary alcohol.
Tertiary alcohols are extremely weak acids, with pKa values typically in the range of 18-19.[16] Therefore, in the entire physiological pH range of 1 to 8, the hydroxyl group will remain fully protonated and neutral. The compound can be considered non-ionizable for all practical purposes in drug development, meaning its solubility and lipophilicity (LogP vs. LogD) will not be pH-dependent.
Section 5: Key Spectral Characteristics
While not physicochemical properties in the ADME sense, the spectral characteristics of a compound are vital for its identification and characterization. Based on its structure, the following spectral features are predicted:
-
¹H NMR: The spectrum would be characterized by its symmetry. A single sharp peak would represent the two aromatic protons. Three distinct singlets would appear for the methyl groups on the ring (one for the para-methyl, two for the ortho-methyls). The two ethyl groups would present as a quartet and a triplet. A singlet for the hydroxyl proton would also be present, its chemical shift being dependent on solvent and concentration.
-
¹³C NMR: Due to the molecule's symmetry, fewer than 15 carbon signals would be expected. Key signals would include the quaternary carbinol carbon (~75-85 ppm), several distinct aromatic carbon signals, and signals for the ethyl and methyl carbons.
-
Infrared (IR) Spectroscopy: The most prominent feature would be a broad O-H stretching band around 3200-3600 cm⁻¹. Sharp C-H stretching bands would appear just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic). Aromatic C=C stretching vibrations would be visible in the 1600-1450 cm⁻¹ region.[17]
Conclusion
This technical guide establishes a predictive but scientifically grounded profile for 3-(2,4,6-Trimethylphenyl)-3-pentanol. The analysis indicates a molecule of high lipophilicity, low expected aqueous solubility, and a non-ionizable character within the physiological pH range. This profile suggests that while the compound may exhibit excellent membrane permeability, its development as an orally bioavailable drug would likely face significant challenges related to solubility and formulation. The provided experimental protocols for LogP and thermodynamic solubility determination represent the essential next steps for any research program involving this compound, as empirical data is indispensable for validating these predictions and guiding further development efforts.
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